molecular formula C20H25N3O B14979422 1,3-dimethyl-5-{[(4-phenylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-{[(4-phenylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14979422
M. Wt: 323.4 g/mol
InChI Key: QNFIDZUQISANRE-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-{[(4-phenylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This particular compound features a benzimidazole core with various substituents that enhance its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-{[(4-phenylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting with the preparation of the benzimidazole core One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

The subsequent attachment of the 4-phenylbutan-2-yl group is often carried out via nucleophilic substitution reactions This step may involve the use of appropriate protecting groups to ensure selective functionalization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-{[(4-phenylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

1,3-dimethyl-5-{[(4-phenylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-{[(4-phenylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the benzimidazole core.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-one: A simpler analog with similar core structure but lacking the 4-phenylbutan-2-yl and amino-methyl groups.

    4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: A related compound with different substituents on the benzimidazole core.

Uniqueness

1,3-dimethyl-5-{[(4-phenylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 4-phenylbutan-2-yl group enhances its hydrophobic interactions, while the amino-methyl group provides additional sites for hydrogen bonding and electrostatic interactions. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

1,3-dimethyl-5-[(4-phenylbutan-2-ylamino)methyl]benzimidazol-2-one

InChI

InChI=1S/C20H25N3O/c1-15(9-10-16-7-5-4-6-8-16)21-14-17-11-12-18-19(13-17)23(3)20(24)22(18)2/h4-8,11-13,15,21H,9-10,14H2,1-3H3

InChI Key

QNFIDZUQISANRE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC2=CC3=C(C=C2)N(C(=O)N3C)C

Origin of Product

United States

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